molecular formula C25H42O3 B7777783 Ethyl 4-(hexadecyloxy)benzoate CAS No. 62443-20-3

Ethyl 4-(hexadecyloxy)benzoate

Cat. No. B7777783
CAS RN: 62443-20-3
M. Wt: 390.6 g/mol
InChI Key: SBDHLOUYLJFYNQ-UHFFFAOYSA-N
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Description

Ethyl 4-(hexadecyloxy)benzoate is a useful research compound. Its molecular formula is C25H42O3 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Juvenile Hormone Activity in Insects : Ethyl 4-(hexadecyloxy)benzoate derivatives have been studied for their anti-juvenile hormone (anti-JH) activities, particularly in the silkworm, Bombyx mori. These compounds can induce precocious metamorphosis in the larvae, a sign of juvenile hormone deficiency. Such compounds include ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, which can counteract the effects of juvenile hormone agonists like methoprene and influence hemolymph juvenile hormone esterase activity, crucial for the initiation of pupation in larvae (Kuwano et al., 2008), (Yamada et al., 2016), (Kaneko et al., 2011).

  • Applications in Material Science : Research has been conducted on ethyl 4-(hexadecyloxy)benzoate derivatives for their potential in creating new materials, especially in the field of liquid crystal technology. For example, fluorinated monomers containing ester functions have been synthesized and examined for their smectogen properties, useful in applications like liquid crystal displays (LCDs) (Bracon et al., 2000). Similarly, ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates have shown potential in LCD and temperature sensing devices due to their liquid crystalline properties (Mehmood et al., 2018).

  • Pharmaceutical Research : Some studies have explored the potential medicinal applications of ethyl 4-(hexadecyloxy)benzoate derivatives. For instance, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate has been evaluated for its gastroprotective activity against gastric mucosal ulcer in rats, suggesting its potential in developing new treatments (Halabi et al., 2014).

  • Liquid Crystal Compound Studies : The phase behavior of liquid crystalline compounds, including those related to ethyl 4-(hexadecyloxy)benzoate, has been a subject of study. This research helps in understanding the properties and applications of liquid crystals in various technologies (Naoum et al., 1997).

properties

IUPAC Name

ethyl 4-hexadecoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27-4-2/h18-21H,3-17,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDHLOUYLJFYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390786
Record name Benzoic acid, 4-(hexadecyloxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(hexadecyloxy)benzoate

CAS RN

62443-20-3
Record name Benzoic acid, 4-(hexadecyloxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VG DeVries, DB Moran, GR Allen… - Journal of Medicinal …, 1976 - ACS Publications
Methyl 2-Bromomethyl-4-iodobenzoate. A mixture of methyl 4-iodo-2-methylbenzoate (0.83 g, 3 mmol), NBS (0.53 g, 3 mmol), and benzoyl peroxide (0.07 g) in CCI4 (20 ml) was …
Number of citations: 35 pubs.acs.org

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